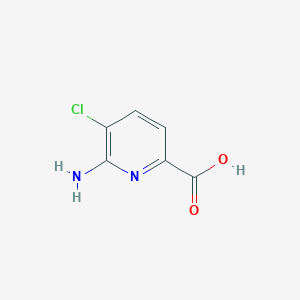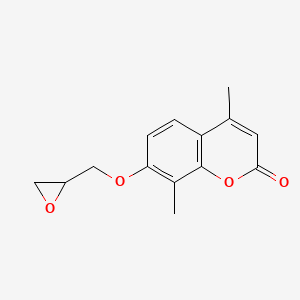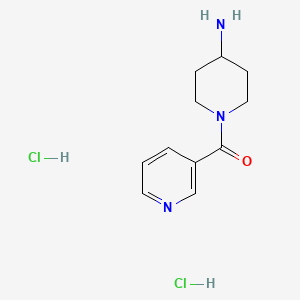
(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride
説明
“(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride” is a research chemical compound used in the preparation of aminocarbonylpyrrolidine derivatives as dipeptidyl peptidase IV inhibitors . It has a molecular weight of 278.2 and a molecular formula of C11H15N3O·2HCl .
Molecular Structure Analysis
The compound consists of a piperidine ring bound to a pyridine group, with an aminomethyl group attached . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The canonical SMILES representation is: C1CN(CCC1N)C(=O)C2=CN=CC=C2.Cl.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.2 and a molecular formula of C11H15N3O·2HCl . It has a topological polar surface area of 59.2Ų and a rotatable bond count of 1 .科学的研究の応用
Analgesic Properties
A study by Tsuno et al. (2017) explored derivatives of pyridin-3-yl methanone as selective antagonists for the TRPV4 channel, demonstrating analgesic effects in animal models. This suggests potential applications in pain management.
Antimicrobial and Antimycobacterial Activities
Research conducted by authors like R.V.Sidhaye et al. (2011) and Satyender Kumar et al. (2012) has shown that derivatives of pyridin-3-yl methanone exhibit significant antimicrobial and antimycobacterial activities. These findings highlight its potential in developing new antimicrobial agents.
Synthesis and Structural Analysis
Studies by K. Kobayashi et al. (2013) and others have focused on the synthesis of various pyridin-3-yl methanone derivatives, contributing to our understanding of their chemical properties and potential applications in material science.
Potential in Antibacterial and Antifungal Applications
The work of R. Rusnac et al. (2020) and B. Ágai et al. (2004) indicates the potential of pyridin-3-yl methanone derivatives in antibacterial and antifungal areas, suggesting their utility in developing new therapeutic agents.
作用機序
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is Tryptase beta-2 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It may play a role in innate immunity .
Mode of Action
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9;;/h1-2,5,8,10H,3-4,6-7,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOFHVXUTXFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)

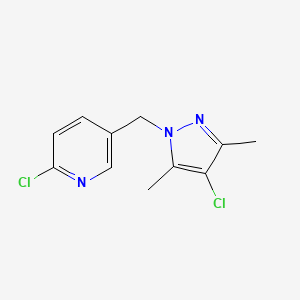
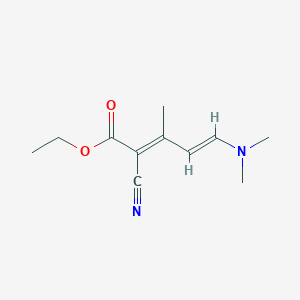
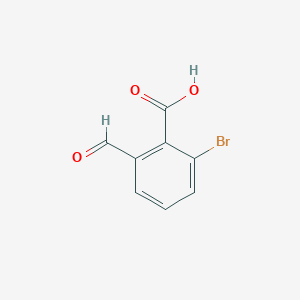
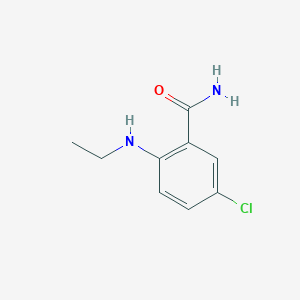
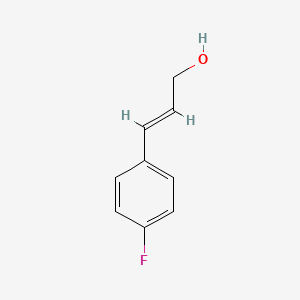
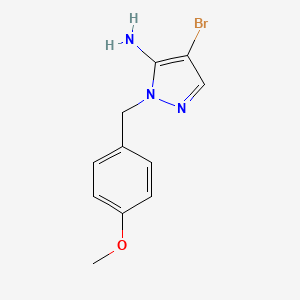
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)

